molecular formula C9H10ClNO2 B13666106 Methyl 6-amino-2-chloro-3-methylbenzoate

Methyl 6-amino-2-chloro-3-methylbenzoate

Cat. No.: B13666106
M. Wt: 199.63 g/mol
InChI Key: OQXGKOMMMUEYTF-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-chloro-3-methylbenzoate (CAS 342411-56-7) is a high-purity benzoate derivative supplied for use as a key synthetic intermediate in research and development. This compound, with the molecular formula C 9 H 10 ClNO 2 and a molecular weight of 199.63 g/mol, is characterized by its amino, chloro, and ester functional groups, making it a versatile building block for further chemical transformations . It is particularly valuable in organic synthesis for constructing more complex molecules; similar chloro-methyl benzoate esters are utilized in the preparation of agrochemicals and are investigated for their potential pharmacological properties . The presence of multiple functional sites allows researchers to engage in various reactions, including nucleophilic substitution of the chloro group and functionalization of the amino group . Computational predictions suggest this molecule may have high gastrointestinal absorption and blood-brain barrier permeability, which can be relevant for medicinal chemistry studies . This product is strictly for research applications and is not approved for human or veterinary diagnostic or therapeutic use . Proper storage conditions of 2-8°C are recommended to maintain stability . The GHS signal word is "Warning" with associated hazard statements concerning skin, eye, and respiratory irritation . Researchers are advised to review the safety datagram and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 6-amino-2-chloro-3-methylbenzoate

InChI

InChI=1S/C9H10ClNO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

OQXGKOMMMUEYTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Preparation via Chlorination, Oxidation, and Ammoniation from m-Xylene

This method is based on a patent describing the preparation of 3-methyl-2-aminobenzoic acid, which is closely related to the target compound, with chlorination at the 2-position and amination at the 6-position achieved through ammoniation under alkaline conditions.

Stepwise Procedure:

Step Reaction Description Reagents & Conditions Catalyst Solvent Temperature Yield (%)
1 Chlorination of m-xylene to 2-chloro-m-xylene m-xylene + Cl2 Lewis acids (FeCl3, AlCl3, SbCl3, TiCl4) - 60 °C -
2 Oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid 2-chloro-m-xylene + H2O2 (30%) dropwise Sodium acetate, cobalt salt, manganese salt Acetic acid 80-100 °C 92.7 - 95.2
3 Ammoniation of 3-methyl-2-chlorobenzoic acid to 3-methyl-2-aminobenzoic acid 3-methyl-2-chlorobenzoic acid + NH3 gas Cuprous chloride, sodium carbonate DMSO, DMF, DMA, or acetonitrile 120-150 °C (4-6 h) 88.6 - 90.3

Notes:

  • The chlorination step uses ferric trichloride or other Lewis acids as catalysts to achieve selective substitution.
  • Oxidation is carried out with hydrogen peroxide in acetic acid with sodium acetate as a catalyst to form the chlorobenzoic acid.
  • Ammoniation involves introducing ammonia gas in the presence of copper catalysts and alkaline conditions to substitute the chlorine with an amino group.
  • The final product is purified by recrystallization from methanol.

Advantages:

  • The method avoids hazardous nitration and hydrogenation steps.
  • High yields and purity are reported.
  • Environmentally friendlier with less waste generation.

Example Yields:

Product Yield (%) Purification Method
3-Methyl-2-chlorobenzoic acid 92.7 - 95.2 Reduced pressure rectification
3-Methyl-2-aminobenzoic acid 88.6 - 90.3 Recrystallization from methanol

Preparation via Nitration, Hydrogenation, and Chlorination from m-Methylbenzoic Acid

This alternative route involves nitration of m-methylbenzoic acid, reduction of the nitro group to an amine, and subsequent chlorination at the 2-position.

Stepwise Procedure:

Step Reaction Description Reagents & Conditions Catalyst Solvent Temperature Yield (%)
1 Nitration of m-methylbenzoic acid to 2-nitro-3-methylbenzoic acid m-methylbenzoic acid + HNO3 (60-75%) - - - -
2 Hydrogenation of 2-nitro-3-methylbenzoic acid to 2-amino-3-methylbenzoic acid Pd/C catalyst + H2 atmosphere 10% Pd/C Ethanol 50 °C, 2 h 98.6
3 Chlorination of 2-amino-3-methylbenzoic acid to 2-amino-3-methyl-5-chlorobenzoic acid Dichlorohydantoin + benzoyl peroxide Benzoyl peroxide DMF, N,N-dimethylacetamide, sulfolane, or DMSO 90-110 °C, 1-2 h 87.7

Notes:

  • Nitration introduces the nitro group selectively.
  • Hydrogenation uses palladium on carbon as catalyst under mild conditions to reduce the nitro to amino.
  • Chlorination uses dichlorohydantoin as chlorinating agent with benzoyl peroxide as radical initiator.
  • The reaction solvent choice influences chlorination efficiency.
  • Purity of the final product is high (99.0-99.5%) with melting points around 238-243 °C.

Example Yields and Purity:

Product Yield (%) Purity (%) Melting Point (°C)
2-Amino-3-methylbenzoic acid 98.6 99.2 -
2-Amino-3-methyl-5-chlorobenzoic acid 87.7 99.5 238-243

Comparative Summary of Preparation Methods

Feature Route A (Chlorination-Oxidation-Ammoniation) Route B (Nitration-Hydrogenation-Chlorination)
Starting Material m-Xylene m-Methylbenzoic acid
Key Steps Chlorination → Oxidation → Ammoniation Nitration → Hydrogenation → Chlorination
Catalysts Lewis acids, sodium acetate, copper compounds Pd/C, benzoyl peroxide
Solvents Acetic acid, DMSO, DMF Ethanol, DMF, DMSO
Temperature Range 60-150 °C 50-110 °C
Yield of Final Amino Compound ~88-90% ~87.7%
Purity High Very high (99%)
Environmental Impact Avoids nitration, less hazardous Uses nitration and hydrogenation, more steps
Industrial Feasibility High High

Additional Notes on Esterification

While the above methods focus on the preparation of the amino-chlorobenzoic acid intermediate, methylation (esterification) to form this compound can be achieved by standard esterification protocols:

  • Using methanol under acidic conditions (e.g., sulfuric acid or acidic ion-exchange resins) to convert the carboxylic acid to methyl ester.
  • Alternatively, starting from methyl m-toluate derivatives can bypass esterification.

Summary Table of Key Reaction Conditions and Outcomes

Step Reaction Type Reagents Catalyst Solvent Temp (°C) Time Yield (%) Notes
Chlorination (Route A) Electrophilic substitution m-Xylene + Cl2 FeCl3, AlCl3, SbCl3, TiCl4 - 60 - - Produces 2-chloro-m-xylene
Oxidation (Route A) Oxidation 2-chloro-m-xylene + H2O2 Sodium acetate, Co/Mn salts Acetic acid 80-100 2 h 92.7-95.2 Dropwise H2O2 addition
Ammoniation (Route A) Nucleophilic substitution 3-methyl-2-chlorobenzoic acid + NH3 CuCl, Na2CO3 DMSO 130-150 4 h 88.6-90.3 NH3 gas introduced
Nitration (Route B) Electrophilic substitution m-methylbenzoic acid + HNO3 - - - - - Produces 2-nitro-3-methylbenzoic acid
Hydrogenation (Route B) Reduction 2-nitro-3-methylbenzoic acid + H2 10% Pd/C Ethanol 50 2 h 98.6 High purity amine
Chlorination (Route B) Radical chlorination 2-amino-3-methylbenzoic acid + dichlorohydantoin Benzoyl peroxide DMF, DMSO 90-110 1-2 h 87.7 High purity product

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-chloro-3-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: Formation of 6-amino-2-hydroxy-3-methylbenzoate.

    Reduction: Formation of 6-amino-2-chloro-3-methylbenzoate.

    Oxidation: Formation of 6-amino-2-chloro-3-methylbenzoic acid.

Scientific Research Applications

Methyl 6-amino-2-chloro-3-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-chloro-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

The chloro group at position 2 in the target compound contrasts with the fluorine at position 6 in the fluorinated analog, impacting electron distribution and steric effects.

Physicochemical and Reactivity Profiles

Hydrogen Bonding and Crystallinity

  • The amino group in this compound can participate in hydrogen bonding, influencing crystallinity and melting behavior. Similar compounds, such as Methyl 2-amino-3-chloro-6-fluorobenzoate, exhibit directional hydrogen-bonding networks critical for crystal packing .

Chemical Reactivity

  • Electron Effects : The chloro group (electron-withdrawing) at position 2 may deactivate the benzene ring toward electrophilic substitution, while the methyl group (electron-donating) at position 3 could counteract this effect .

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